REACTION_SMILES
|
[CH2:15]([O:16][C:17](=[O:18])[C:19]([O:20][CH2:21][CH3:22])=[O:23])[CH3:24].[CH2:1]([CH3:2])[O:3][C:4]([CH2:5][c:6]1[cH:7][cH:8][c:9]([O:12][CH3:13])[cH:10][cH:11]1)=[O:14].[H-:25].[Na+:26]>>[CH2:1]([CH3:2])[O:3][C:4]([C:5]([c:6]1[cH:7][cH:8][c:9]([O:12][CH3:13])[cH:10][cH:11]1)=[CH2:15])=[O:14]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(=O)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)Cc1ccc(OC)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C=C(C(=O)OCC)c1ccc(OC)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |